molecular formula C4H10O B13737049 2-Butanol (D) CAS No. 4712-39-4

2-Butanol (D)

Cat. No.: B13737049
CAS No.: 4712-39-4
M. Wt: 75.13 g/mol
InChI Key: BTANRVKWQNVYAZ-UICOGKGYSA-N
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Description

2-Butanol, also known as sec-butanol or butan-2-ol, is an organic compound with the chemical formula C₄H₁₀O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a secondary carbon atom. This compound is chiral and can exist as two enantiomers: ®-2-butanol and (S)-2-butanol. It is commonly encountered as a racemic mixture, which is a 1:1 mixture of the two enantiomers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butanol can be synthesized through several methods:

Industrial Production Methods:

    Hydration Process: The industrial production of 2-butanol typically involves the catalytic hydration of butenes.

Chemical Reactions Analysis

Types of Reactions: 2-Butanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Dehydration: Acid catalysts like sulfuric acid.

    Substitution: Hydrochloric acid.

Major Products:

    Oxidation: 2-Butanone.

    Dehydration: Butenes.

    Substitution: sec-Butyl chloride.

Comparison with Similar Compounds

2-Butanol can be compared with other butanol isomers:

Uniqueness: 2-Butanol’s secondary alcohol structure makes it unique in its reactivity and applications. Its ability to form enantiomers adds to its versatility in chiral synthesis and research .

Properties

CAS No.

4712-39-4

Molecular Formula

C4H10O

Molecular Weight

75.13 g/mol

IUPAC Name

2-deuteriooxybutane

InChI

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i5D

InChI Key

BTANRVKWQNVYAZ-UICOGKGYSA-N

Isomeric SMILES

[2H]OC(C)CC

Canonical SMILES

CCC(C)O

Origin of Product

United States

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